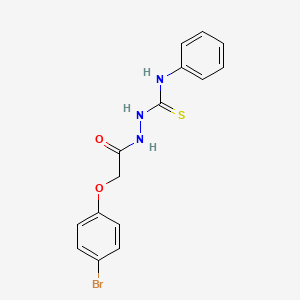
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide, also known as BPTME, is an organic compound with a wide range of applications in scientific research. It is a derivative of the amino acid ethanamide, bearing a bromophenoxy substituent at the para position of the phenyl ring. BPTME is a versatile compound, used in various fields such as biochemistry, pharmacology, and toxicology. It has been studied for its potential applications in drug development, as well as its ability to modulate the activity of certain enzymes.
Scientific Research Applications
Brominated Flame Retardants
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide falls under the category of brominated flame retardants (BFRs). A critical review by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the need for more research on the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) due to their increasing application. This review also highlights large knowledge gaps in the monitoring and studies of NBFRs, urging the development of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental and Health Concerns
The presence of NBFRs in the environment and their potential health risks have been a subject of study. Koch and Sures (2018) provided a comprehensive review of 2,4,6-Tribromophenol, a widely produced brominated phenol. Their study includes concentrations in the abiotic and biotic environment, including humans, and underscores significant knowledge gaps about the chemical's toxicokinetics and toxicodynamics. The review points out that despite 2,4,6-Tribromophenol's ubiquitous presence in the environment, not much is known about its environmental and health impacts, necessitating further research in this area (Koch & Sures, 2018).
Advanced Oxidation Processes
Another research area related to compounds like this compound involves advanced oxidation processes (AOPs). Qutob et al. (2022) reviewed the degradation of acetaminophen by AOPs, focusing on the by-products, biotoxicity, and degradation pathways. They also used the Fukui function for predicting the most reactive sites in molecules, highlighting the significance of understanding chemical reactivity and the need for further research to enhance the degradation of recalcitrant compounds by AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
1-[[2-(4-bromophenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-6-8-13(9-7-11)21-10-14(20)18-19-15(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSKKJILAYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)
![4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2575593.png)



![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)


![1-[[7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2575610.png)
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2575611.png)